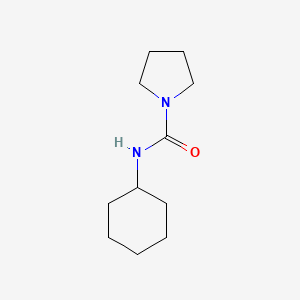

N-cyclohexyl-1-pyrrolidinecarboxamide

Description

Properties

IUPAC Name |

N-cyclohexylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQNCITYQIFQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10316366 | |

| Record name | N-cyclohexyl-1-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38313-19-8 | |

| Record name | NSC302644 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-cyclohexyl-1-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Conformational Analysis of N Cyclohexyl 1 Pyrrolidinecarboxamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the precise structure and dynamic properties of molecules like N-cyclohexyl-1-pyrrolidinecarboxamide.

High-resolution NMR spectroscopy provides a definitive map of the chemical environment of each proton and carbon atom in a molecule. For this compound, ¹H and ¹³C NMR spectra would offer distinct signals corresponding to the pyrrolidine (B122466) ring, the cyclohexyl group, and the amide functionality.

In ¹H NMR, the single proton on the nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration due to hydrogen bonding. The proton on the cyclohexyl carbon directly attached to the amide nitrogen (α-proton) would resonate as a multiplet. The remaining ten protons of the cyclohexyl ring and the eight protons of the pyrrolidine ring would produce complex overlapping multiplets in the aliphatic region.

In ¹³C NMR, the carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the 170-180 ppm range. The carbon of the cyclohexyl ring attached to the nitrogen would also be significantly downfield compared to the other ring carbons.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be essential to map the proton-proton coupling networks within the cyclohexyl and pyrrolidine rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the complex aliphatic signals. Furthermore, NMR can probe dynamic processes like the potential for restricted rotation around the C-N amide bond, which can lead to the observation of distinct signals for atoms that would otherwise be chemically equivalent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Amide | N-H | 5.0 - 8.0 | Shift and broadening are highly dependent on solvent and concentration. |

| Amide | C=O | 170 - 180 | Characteristic downfield shift for a carbonyl carbon in an amide. |

| Cyclohexyl | α-CH | 3.5 - 4.0 | Deshielded by the adjacent nitrogen atom. |

| Cyclohexyl | CH₂ | 1.0 - 2.0 | Multiple overlapping signals for the remaining 10 protons. |

| Cyclohexyl | α-C | 50 - 60 | Carbon directly bonded to the amide nitrogen. |

| Cyclohexyl | C | 24 - 35 | Remaining carbons of the cyclohexyl ring. |

| Pyrrolidine | N-CH₂ | 3.2 - 3.6 | Deshielded by the adjacent nitrogen atom. |

| Pyrrolidine | CH₂ | 1.8 - 2.2 | Remaining methylene (B1212753) groups of the pyrrolidine ring. |

| Pyrrolidine | N-C | 45 - 55 | Carbons directly bonded to the pyrrolidine nitrogen. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify functional groups and probe intermolecular interactions like hydrogen bonding. The key vibrational modes for this compound are associated with the amide group.

The most intense and characteristic band in the IR spectrum is the C=O stretching vibration, known as the Amide I band. Its frequency is sensitive to the local environment; in a non-hydrogen-bonded state (e.g., in a dilute solution of a non-polar solvent), it would appear around 1650-1680 cm⁻¹. In the solid state, where intermolecular N-H···O=C hydrogen bonding is expected, this band would shift to a lower frequency (1630-1660 cm⁻¹).

The N-H stretching vibration, observed typically between 3200 and 3400 cm⁻¹, is also a powerful indicator of hydrogen bonding. A sharp band at higher frequencies (~3400 cm⁻¹) indicates a free N-H group, whereas a broad band at lower frequencies (3200-3300 cm⁻¹) is characteristic of a hydrogen-bonded N-H group. The Amide II band, arising from a mix of N-H bending and C-N stretching, appears around 1510-1570 cm⁻¹ and is also sensitive to hydrogen bonding.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Band Name | Expected Frequency Range (cm⁻¹) | Significance |

|---|---|---|---|

| N-H Stretch | - | 3200 - 3400 | Position indicates the presence (broad, lower frequency) or absence (sharp, higher frequency) of hydrogen bonding. |

| C-H Stretch | - | 2850 - 3000 | Aliphatic C-H vibrations from the cyclohexyl and pyrrolidine rings. |

| C=O Stretch | Amide I | 1630 - 1680 | A strong, characteristic band for amides. Its position is sensitive to hydrogen bonding. |

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. For this compound (C₁₁H₂₀N₂O), the calculated exact mass is 196.1576 g/mol .

Upon ionization, typically through electron impact (EI), the molecular ion ([M]⁺˙) undergoes fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this molecule, characteristic fragmentation pathways would include:

Alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of the cyclohexyl group or the pyrrolidine ring.

Cleavage at the amide bond , which can occur on either side of the carbonyl group.

Loss of neutral molecules like carbon monoxide (CO).

The most stable fragments often result from charge retention on the nitrogen-containing moieties.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value (Nominal) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 196 | [C₁₁H₂₀N₂O]⁺˙ | Molecular Ion |

| 126 | [M - C₅H₁₀]⁺˙ | Loss of cyclohexene (B86901) via rearrangement. |

| 113 | [C₆H₁₁NH₂]⁺˙ | Cyclohexylamine (B46788) fragment ion. |

| 98 | [C₆H₁₀N]⁺ | Fragment from cleavage of the pyrrolidine ring. |

| 84 | [C₅H₁₀N]⁺ | Pyrrolidine iminium ion. |

X-ray Crystallography and Solid-State Structural Investigations of this compound

While a specific crystal structure for this compound is not publicly available, analysis of analogous compounds, such as N-cyclohexylbenzamide, provides significant insight into the expected solid-state characteristics. nih.govresearchgate.net

In the solid state, the molecule would adopt a specific low-energy conformation. The cyclohexyl ring is expected to be in a stable chair conformation. The secondary amide group (-C(O)NH-) possesses a strong hydrogen bond donor (N-H) and a strong acceptor (C=O). This combination is a powerful driver for self-assembly into ordered supramolecular structures.

The most probable crystal packing motif would involve the formation of infinite chains or ribbons where molecules are linked head-to-tail by intermolecular N-H···O hydrogen bonds. nih.gov This is a common and highly stable arrangement for secondary amides. In the crystal structure of N-cyclohexylbenzamide, for example, molecules form C(4) chains via these N-H···O hydrogen bonds, which propagate throughout the crystal lattice. nih.govresearchgate.net Weaker interactions, such as C-H···O or C-H···π interactions (if an aromatic ring were present), would further stabilize the three-dimensional packing.

Table 4: Example Crystallographic Data for an Analogue, N-Cyclohexylbenzamide nih.gov

| Parameter | Value |

|---|---|

| Compound | N-Cyclohexylbenzamide |

| Formula | C₁₃H₁₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.2372 (3) |

| b (Å) | 6.5841 (4) |

| c (Å) | 16.6029 (12) |

| β (°) | 91.176 (2) |

Polymorphism is the ability of a compound to crystallize in multiple distinct solid-state forms, each with a different crystal lattice and, consequently, different physical properties. Carboxamide-containing molecules are particularly prone to polymorphism. rsc.orgacs.org This tendency arises from the conformational flexibility of the molecule and the strong, directional nature of the amide hydrogen bonds, which can lead to various stable packing arrangements. rsc.orgresearchgate.net

For this compound, different polymorphs could potentially be accessed through crystallization engineering. This involves systematically varying crystallization conditions such as:

Solvent: The polarity and hydrogen-bonding ability of the solvent can influence which molecular conformation and which hydrogen-bonding motif is favored during nucleation and crystal growth.

Temperature: Cooling rate and final temperature can trap different kinetic or thermodynamic crystalline forms.

Supersaturation: The rate at which supersaturation is achieved can dictate which polymorph nucleates.

The existence of different polymorphs would be identifiable by techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR. While no polymorphs of this compound have been reported, the chemical nature of the molecule suggests that a systematic crystallization study would be a viable path to discovering them.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-cyclohexylbenzamide |

| Carbon Monoxide |

Conformational Analysis and Dynamic Properties of this compound

The conformational landscape of this compound is primarily defined by three key areas of flexibility: the puckering of the pyrrolidine ring, rotation around the amide C-N bond, and the conformational state of the cyclohexyl ring. These motions are often coupled and influenced by the solvent environment.

Experimental Studies on Solution-State Conformational Preferences (e.g., via NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. nih.gov For a molecule like this compound, several NMR techniques would be employed to elucidate its structure and behavior.

Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and exists in a continuous state of dynamic motion, typically adopting envelope or twist conformations. researchgate.net In N-acyl substituted pyrrolidines, the ring puckering is often influenced by the substituent on the nitrogen atom. The planarity of the amide bond can lead to the C4 carbon of the pyrrolidine ring being positioned either "endo" (on the same side as the carbonyl oxygen) or "exo". frontiersin.org The energy difference between these states can be small, leading to an equilibrium of multiple conformations in solution. The specific puckering can be inferred from the analysis of ³JHH coupling constants between the protons on the pyrrolidine ring.

Amide Bond Isomerism: A critical feature of N-substituted amides is the potential for rotational isomerism (rotamers) around the amide (C-N) bond due to its partial double-bond character. This can result in cis and trans isomers. For N-acylpyrrolidines, this rotation is often slow on the NMR timescale, leading to the observation of distinct sets of signals for each isomer. nih.gov The ratio of these isomers can be determined by integrating the corresponding peaks in the ¹H NMR spectrum. The presence of a bulky cyclohexyl group attached to the amide nitrogen likely influences this equilibrium.

Cyclohexyl Ring Conformation: The cyclohexyl ring typically adopts a stable chair conformation. However, in N-cyclohexylamides, the possibility of axial and equatorial orientations of the amide substituent exists. The conformational energy (A-value) for a substituent determines the preference for the equatorial position to minimize steric hindrance. nih.gov For the -NH-C(O)-pyrrolidine group, a strong preference for the equatorial position on the cyclohexane (B81311) ring is expected. Variable temperature NMR studies can be used to study the dynamics of ring inversion and determine the energy barriers between conformers.

A study on related N-substituted pyrrolidines highlighted that the chemical shifts of the ring protons are sensitive to the solvent and the nature of the N-substituent. ipb.pt In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the cyclohexyl and pyrrolidine protons, potentially doubled if cis-trans amide isomerism is slow. nih.govresearchgate.net

Illustrative ¹H NMR Data for Related Structures: The following table shows typical chemical shift ranges for protons in N-substituted pyrrolidine and cyclohexyl moieties, which can serve as a reference.

| Group | Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrolidine Ring | CH₂ (adjacent to N) | 3.2 - 3.6 | Triplet / Multiplet |

| CH₂ (β to N) | 1.8 - 2.1 | Multiplet | |

| CH₂ (γ to N) | 1.8 - 2.1 | Multiplet | |

| Cyclohexyl Ring | CH (axial, attached to N) | 3.5 - 4.0 | Multiplet |

| CH (equatorial, attached to N) | 3.0 - 3.5 | Multiplet | |

| CH₂ (axial) | 1.0 - 1.4 | Multiplet | |

| CH₂ (equatorial) | 1.6 - 1.9 | Multiplet |

Note: This table is illustrative and based on general data for similar structural motifs. Actual values for this compound may vary.

Theoretical and Computational Approaches to Conformational Landscapes

Computational chemistry provides invaluable insights into the geometries, relative energies, and dynamic properties of molecules, complementing experimental data. researchgate.net For this compound, theoretical methods can map out its complex conformational energy surface.

Conformational Search: The first step involves a systematic or stochastic conformational search to identify all possible low-energy structures. This would explore combinations of pyrrolidine ring puckers, amide bond orientations (cis/trans), and the cyclohexyl ring conformation (chair, boat, twist-boat).

Quantum Mechanical Calculations: Following the initial search, the geometries of the identified conformers are optimized using methods like Density Functional Theory (DFT). frontiersin.orgresearchgate.net These calculations can predict the relative stability of different conformers. For example, calculations on N-acylated proline derivatives, which are structurally similar to our target molecule, have shown that the Cγ-endo pucker of the pyrrolidine ring is often more stable than the Cγ-exo state. frontiersin.org The energy difference between conformers can be calculated in both the gas phase and in solution, using implicit solvent models to better mimic experimental conditions. researchgate.net

Energy Profile of Rotation: Theoretical models can also calculate the energy barriers for rotation around key single bonds, such as the C-N amide bond and the N-C(cyclohexyl) bond. frontiersin.org This information helps to understand the dynamic processes observed in NMR experiments, such as the rate of interconversion between rotamers. nih.gov

Correlation with Experimental Data: A powerful application of computational chemistry is the calculation of NMR parameters (chemical shifts and coupling constants) for each stable conformer. researchgate.net By comparing these calculated values with experimental NMR data, a more definitive picture of the conformational population in solution can be achieved. A good correlation between calculated and experimental data provides strong evidence for the reliability of the computed structures. researchgate.net

Illustrative Calculated Conformational Energy Data for a Model Amide System: The table below presents a hypothetical energy landscape for a simple amide, illustrating the type of data generated from computational studies.

| Conformer | Pyrrolidine Pucker | Amide Isomer | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | Cγ-endo | trans | 0.00 | 75 |

| 2 | Cγ-exo | trans | 1.20 | 15 |

| 3 | Cγ-endo | cis | 2.50 | 9 |

| 4 | Cγ-exo | cis | 3.80 | 1 |

Note: This is a hypothetical table based on findings for related N-acylpyrrolidine systems. frontiersin.org The values serve to illustrate the output of theoretical calculations.

Computational and Theoretical Investigations of N Cyclohexyl 1 Pyrrolidinecarboxamide

Molecular Dynamics Simulations and Ligand-Target Interactions

Conformational Sampling, Stability, and Free Energy Landscapes in Solution 4.2.2. Investigation of Solvent Effects and Solvation Dynamics

Without access to peer-reviewed research specifically focused on N-cyclohexyl-1-pyrrolidinecarboxamide, any attempt to provide the requested data would be speculative and would not meet the standards of scientific accuracy. Further research and publication in the field of computational chemistry would be necessary to enable a comprehensive analysis of this compound.

Biological Activity and Mechanistic Insights of N Cyclohexyl 1 Pyrrolidinecarboxamide Non Clinical Focus

In Vitro Enzyme Inhibition and Receptor Binding Studies

In vitro investigations are crucial for identifying the molecular targets of a compound and quantifying its interaction with those targets. For N-cyclohexyl-1-pyrrolidinecarboxamide and its analogues, these studies have primarily centered on enzyme inhibition.

High-Throughput Screening and Target Identification in Model Biological Systems

High-throughput screening (HTS) is a foundational approach in drug discovery that allows for the rapid assessment of large numbers of compounds for their ability to interact with a specific biological target. nih.gov This process is essential for identifying initial "hits" from extensive chemical libraries. nih.gov For the pyrrolidine (B122466) carboxamide class, HTS methodologies have been instrumental in identifying their potential as enzyme inhibitors.

A notable study focused on the discovery of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a critical enzyme for the bacterium's survival. Researchers synthesized a focused library of pyrrolidine carboxamides to explore their inhibitory activity against InhA. The core structure, a cyclohexyl pyrrolidine carboxylic acid, was reacted with a variety of amines to generate a diverse set of compounds for screening. This library-based screening approach led to the identification of several potent inhibitors, demonstrating the utility of HTS in pinpointing the biological targets of this chemical class. While this compound itself was not the most potent compound, these screening efforts established InhA as a key target for this family of molecules.

Characterization of Enzymatic Kinetic Parameters and Receptor Affinity

Following target identification, the next step involves characterizing the interaction between the compound and the target protein. This includes determining kinetic parameters like the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of an enzyme by half.

For the pyrrolidine carboxamide class, studies have successfully determined these parameters. In the investigation of InhA inhibitors, several analogues of this compound were tested to quantify their inhibitory potency. The research revealed that modifications to the phenyl ring attached to the carboxamide group significantly influenced the inhibitory activity. For instance, a compound with a 3-bromo substituent on the phenyl ring exhibited a strong IC50 value of 0.89 µM.

Below is a table summarizing the inhibitory activities of selected pyrrolidine carboxamide analogues against the InhA enzyme.

| Compound ID | R1 | R2 | IC50 (µM) |

| s1 | H | H | 10.66 ± 0.51 |

| s2 | H | 2-COOMe | 34.88 ± 2.06 |

| s3 | H | 2-Br | >100 |

| s4 | H | 3-Br | 0.89 ± 0.05 |

The data indicates that the substitution pattern on the aromatic ring is a critical determinant of the molecule's ability to inhibit the InhA enzyme. The cyclohexyl group and the pyrrolidine ring form the core scaffold that positions the substituted phenyl ring for interaction within the enzyme's active site.

Cellular Pathway Modulation in Isolated Non-Human Cell Lines

Understanding how a compound affects cellular functions is key to elucidating its biological role. This involves studying its influence on signaling cascades and broader cellular processes in controlled laboratory settings.

Investigation of this compound Effects on Specific Signaling Cascades

Currently, there is a lack of published research specifically investigating the effects of this compound on specific signaling cascades. However, the identification of InhA as a target provides a clear direction for future investigation. Inhibition of InhA in Mycobacterium tuberculosis disrupts the fatty acid synthesis II (FAS-II) pathway, which is essential for the production of mycolic acids, a unique and vital component of the mycobacterial cell wall. Therefore, in a mycobacterial context, this compound would be expected to modulate the FAS-II signaling pathway.

In a broader context, many chemical compounds can influence common eukaryotic signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation, or the PI3K/Akt pathway, which is crucial for cell survival and metabolism. Future studies on non-human eukaryotic cell lines would be necessary to determine if this compound interacts with these or other fundamental signaling networks.

Studies on Cellular Processes (e.g., cell viability, differentiation, or specific biochemical pathways) in Controlled Cultures

While direct studies on this compound are not available, research on other pyrrolidine-containing compounds offers insights into potential effects on cellular processes. For example, a study on different pyrrolidine derivatives investigated their effects on the viability of human breast cancer (MCF-7) and colon cancer (DLD-1) cell lines. That research found that certain pyrrolidine compounds could reduce the viability of MCF-7 cancer cells, with one compound showing an IC50 value of 100 µM.

These findings suggest that the pyrrolidine scaffold, a core component of this compound, can be a pharmacophore for cytotoxic activity in certain cell types. However, without direct experimental evidence, it is not possible to conclude that this compound itself would exhibit similar effects. The specific substitutions on the pyrrolidine ring are critical in determining the ultimate biological activity.

Biophysical Studies of Interactions with Biological Macromolecules (Excluding Whole Organism Effects)

Biophysical techniques are employed to study the direct physical interactions between a small molecule and a macromolecule like a protein. These methods can reveal the binding affinity, thermodynamics, and structural basis of the interaction.

For the pyrrolidine carboxamide class of InhA inhibitors, structural biology studies have provided detailed atomic-level views of their binding mode. X-ray crystallography of related inhibitors complexed with the InhA enzyme revealed key interactions. The carbonyl oxygen of the lactam ring forms hydrogen bonds with the 2'-hydroxyl group of the nicotinamide (B372718) ribose in the NAD+ cofactor and with the hydroxyl group of a tyrosine residue (Tyr158) in the enzyme's active site.

Furthermore, the cyclohexyl ring of the inhibitor engages in van der Waals interactions with several amino acid residues, including Gly96 and Phe97, as well as the nicotinamide ribose of NAD+. The lactam ring also interacts with the NAD+ nicotinamide ring and the side chains of Met161 and Met199. These biophysical data are crucial for understanding the structure-activity relationship and provide a rational basis for designing more potent inhibitors. While these specific findings are for analogues, they strongly suggest the likely binding mode for this compound within the same enzyme.

Characterization of Protein-Protein Interaction Interference or Stabilization

There are no published research findings characterizing the ability of this compound to either interfere with or stabilize protein-protein interactions (PPIs). The discovery of small molecule PPI inhibitors is a significant area of research, as PPIs are crucial to many biological processes. However, no studies have linked this compound to this mode of action.

Table 2: Characterization of Protein-Protein Interaction Effects for this compound

No data available in scientific literature.

| Interacting Proteins | Nature of Effect | Experimental Evidence |

| N/A | N/A | No published studies were found. |

Structure Activity Relationship Sar Studies of N Cyclohexyl 1 Pyrrolidinecarboxamide Analogues

Principles of Rational Design for N-cyclohexyl-1-pyrrolidinecarboxamide Derivatives

The rational design of novel derivatives of this compound leverages established medicinal chemistry strategies to enhance biological activity, improve pharmacokinetic properties, and secure intellectual property.

Scaffold hopping and bioisosteric replacement are powerful techniques in drug design that involve modifying the core structure of a molecule. nih.govmdpi.com Scaffold hopping aims to identify structurally novel compounds by replacing the central molecular framework—in this case, the pyrrolidinecarboxamide core—with a different scaffold that maintains the essential interactions with the biological target. mdpi.com This can lead to compounds with improved properties or novel intellectual property positions.

Bioisosteric replacement, a more subtle approach, involves substituting a functional group with another that possesses similar physical or chemical properties, with the goal of enhancing the compound's potency, selectivity, or metabolic stability. nih.gov For this compound, this could involve replacing the pyrrolidine (B122466) ring with other five- or six-membered heterocycles or modifying the cyclohexyl ring to explore different conformational spaces. Both strategies are instrumental in navigating and expanding the chemical space around this scaffold. nih.govmdpi.com

Computational methods are increasingly integral to the rational design of new therapeutic agents. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how novel analogues of this compound might interact with their biological targets. mdpi.comcabidigitallibrary.org Virtual screening of large compound libraries allows for the rapid identification of potential new derivatives with desirable binding characteristics before committing to synthetic efforts. cabidigitallibrary.org These computational approaches help to prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.

Systematic Chemical Modifications and Their Effects on Biological Activity

The biological activity of this compound analogues is finely tuned by the nature and position of substituents on its core structure.

Table 1: Illustrative Impact of Pyrrolidine Ring Substitutions on Biological Activity

| Substitution Position | Type of Substituent | General Effect on Activity |

| C3 | Phenyl | May enhance potency through additional binding interactions. |

| C4 | Methyl | Can influence ring pucker and conformational preference. |

| N1 | Aryl/Alkyl | Often crucial for modulating target engagement and properties. |

This table is for illustrative purposes and based on general principles of pyrrolidine SAR.

The cyclohexyl group in this compound plays a significant role in its interaction with biological targets, often fitting into hydrophobic pockets. Variations of this moiety, such as substitution on the ring or its replacement with other cyclic or aromatic systems, can have a profound impact on activity. d-nb.info For example, replacing the cyclohexyl ring with a phenyl group has been shown in some cases to lead to a loss of activity, highlighting the importance of the cyclohexyl's specific shape and lipophilicity. nih.gov

Stereochemistry is also a critical factor. The relative orientation of substituents on the cyclohexyl ring, such as a trans or cis configuration in disubstituted analogues, can dramatically alter the molecule's three-dimensional shape and its ability to bind to a target. nih.gov A trans configuration often results in a more rigid, extended conformation, while a cis configuration can lead to a more folded structure, which can in turn affect binding affinity and biological activity. nih.gov

Table 2: Illustrative Influence of Cyclohexyl Moiety Variations on Biological Activity

| Modification | Example | General Effect on Activity |

| Ring Substitution | 4-Methylcyclohexyl | Can improve hydrophobic interactions and potency. |

| Stereochemistry | cis vs. trans isomers | Alters molecular conformation and binding affinity. nih.gov |

| Ring Replacement | Phenyl | May decrease activity if the target prefers an aliphatic ring. nih.gov |

This table is for illustrative purposes and based on general principles of cyclohexyl SAR.

The carboxamide linker connecting the pyrrolidine and cyclohexyl moieties is not merely a spacer but an active contributor to the molecule's biological profile. It can participate in hydrogen bonding with the target protein and helps to correctly orient the two flanking rings. Modifications to the linker, such as altering its rigidity or replacing it with a bioisostere like a reverse amide or a sulfonamide, can significantly modulate a compound's activity. researchgate.net The conformational constraint of the amide bond can also be a key determinant of biological efficacy. d-nb.info

Table 3: Illustrative Role of the Carboxamide Linker in Biological Activity

| Linker Modification | General Effect on Activity |

| Increased Rigidity | May improve binding by reducing conformational entropy loss upon binding. |

| Hydrogen Bonding Capacity | Altering N-H or C=O can change key interactions with the target. |

| Bioisosteric Replacement | Can improve metabolic stability or other pharmacokinetic properties. |

This table is for illustrative purposes and based on general principles of linker SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.comijnrd.org This approach quantifies the SAR by using molecular descriptors—physicochemical properties such as lipophilicity, electronic effects, and steric parameters—to predict the activity of new compounds. ijnrd.org QSAR models are instrumental in drug discovery for prioritizing compounds, virtual screening, and optimizing lead candidates. jocpr.com

Development of Predictive Models for this compound Derivatives

For pyrrolidine derivatives, several QSAR studies have been conducted to build predictive models for various biological targets. nih.govnih.gov These studies typically involve creating a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods to develop a predictive equation. nih.gov

A common approach involves 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods analyze the steric and electrostatic fields around a series of aligned molecules to determine which spatial properties are correlated with biological activity. researchgate.net For a series of pyrrolidine derivatives designed as Mcl-1 inhibitors, researchers developed CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models. nih.gov

The statistical robustness and predictive power of these models are evaluated using several parameters:

Q² (or q²): The cross-validated correlation coefficient, which measures the internal predictability of the model. A higher Q² value indicates better predictability.

R²: The non-cross-validated correlation coefficient, which indicates how well the model fits the training set data.

R²pred: The correlation coefficient for the external test set, which measures the model's ability to predict the activity of new, unseen compounds. nih.gov

In one such study on pyrrolidine derivatives, the developed models showed good stability and predictability. nih.gov The CoMFA model, for instance, yielded a Q² of 0.689 and an R²pred of 0.986, indicating a highly predictive model. nih.gov The HQSAR model also showed good performance with a Q² of 0.603 and an R²pred of 0.743. nih.gov These models provide valuable insights into the structural features essential for activity, guiding the design of novel derivatives with enhanced potency. nih.gov The analysis suggested that specific polar properties on the molecule's surface are important for activity. nih.gov

Table 2: Statistical Results of QSAR Models for Pyrrolidine Derivatives

| QSAR Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Test Set R²) | Reference |

|---|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 | nih.gov |

| CoMSIA | 0.614 | 0.923 | 0.815 | nih.gov |

| HQSAR | 0.603 | 0.662 | 0.743 | nih.gov |

Application of Machine Learning and Artificial Intelligence in SAR Analysis

The integration of machine learning (ML) and artificial intelligence (AI) has significantly advanced SAR and QSAR analyses. nih.gov These technologies can handle vast and complex datasets, identify non-linear relationships between structure and activity that may be missed by traditional methods, and build more accurate predictive models. nih.govnih.gov

Several ML algorithms are applied in this context:

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of biological neural networks. ijnrd.orgbrieflands.com They are particularly effective at modeling complex, non-linear data. ijnrd.org Studies comparing traditional multiple linear regression (MLR) with ANN models have shown that ANNs can offer superior predictive performance for QSAR of various compound series. brieflands.com

Random Forest (RF) and XGBoost: These are ensemble learning methods that build multiple decision trees and merge them to get a more accurate and stable prediction. nih.gov In a QSAR study of LpxC inhibitors, the best models were built using XGBoost and Random Forest algorithms, demonstrating their power in this field. nih.gov

Support Vector Machines (SVM): SVM is another powerful ML algorithm used in QSAR modeling to classify compounds or predict their activity. nih.gov

These ML-based approaches are used to visualize the structure-activity landscape, helping to identify "activity cliffs"—pairs of structurally similar molecules with a large difference in biological activity. nih.gov Identifying these cliffs provides highly informative insights for lead optimization. nih.gov The synergy between chemoinformatics, QSAR, and ML is accelerating the discovery of novel therapeutic agents by enabling more efficient exploration of chemical space and more reliable prediction of biological activities. nih.gov

Potential Applications of N Cyclohexyl 1 Pyrrolidinecarboxamide in Contemporary Chemical and Biological Research

Utilization as a Chemical Probe or Research Tool

The core structure of N-cyclohexyl-1-pyrrolidinecarboxamide lends itself to development as a specialized tool for biological investigation.

While direct studies on this compound as a probe are limited, the broader class of pyrrolidine (B122466) carboxamides has been instrumental in validating new drug targets. For instance, a series of pyrrolidine carboxamides were identified as inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA). nih.gov The InhA enzyme is a key component in the biosynthesis of mycolic acids, which are essential for the mycobacterial cell wall. nih.gov The use of these compounds helped to confirm that direct inhibition of InhA is a viable strategy for developing new antitubercular agents, bypassing the need for activation that current drugs like isoniazid (B1672263) require. nih.gov The interaction of these inhibitors, which feature a cyclohexyl ring, with the target protein has been studied, revealing that the cyclohexyl ring engages in van der Waals interactions with amino acid residues such as Gly96 and Phe97 within the enzyme's active site. nih.gov

The development of fluorescent probes is a critical area of chemical biology for visualizing biological processes. While specific fluorescent analogues of this compound are not extensively documented in the provided research, the general principle of creating such tools is well-established. For example, a different pyrrolidine-detecting probe was developed that exhibits a "turn-on" blue fluorescence in the presence of pyrrolidine. nih.gov This demonstrates the feasibility of modifying cyclic amine structures to create imaging agents. nih.gov In principle, the this compound scaffold could be similarly modified by introducing fluorophores to enable the visualization of its interaction with biological targets like InhA within a cellular context.

Contributions to Lead Compound Identification and Pre-Clinical Optimization

A lead compound is a chemical structure that shows potential in biological assays and serves as a starting point for drug design and optimization. numberanalytics.com The this compound scaffold has been identified as a promising lead structure in medicinal chemistry. nih.gov

The pyrrolidine carboxamide series, featuring a cyclohexyl group, was chosen for optimization as a novel class of InhA inhibitors due to its potency and the accessible synthesis of its amide derivatives. nih.gov High-throughput screening initially identified this class of compounds, and subsequent focused library synthesis was employed to explore the structure-activity relationship (SAR). nih.gov The synthesis of a microtiter library was achieved through an amide-forming reaction catalyzed by peptide coupling reagents, reacting a cyclohexyl pyrrolidine carboxylic acid core with a variety of amines. nih.gov This strategy highlights the utility of the this compound scaffold as a versatile foundation for generating a diverse range of analogues for screening. nih.gov

Table 1: Representative Pyrrolidine Carboxamide Analogues and their InhA Inhibitory Activity

| Compound | Substituent on Phenyl Ring (Ring A) | IC50 (µM) |

|---|---|---|

| s1 | None | ~10 |

| Analogue with p-X (halo) | para-halo | Activity Lost |

| Analogue with p-OEt | para-ethoxy | Activity Lost |

| Analogue with 3-Cl | meta-chloro | Potent Inhibition |

| Analogue with 3-Br | meta-bromo | Potent Inhibition |

Data sourced from a study on pyrrolidine carboxamides as InhA inhibitors. nih.gov

Once a lead compound is identified, medicinal chemistry efforts focus on optimizing its structure to improve efficacy and safety. nih.gov For the this compound series targeting InhA, SAR studies revealed key structural features for potent inhibition. It was found that substituents at the meta-position of the phenyl ring (referred to as ring A in the study) were generally favorable for activity. nih.gov Conversely, substitution at the para-position often led to a loss of inhibitory activity. nih.gov

Further investigation into the role of the cyclohexyl group (ring C) showed that replacing it with a phenyl ring was detrimental to the compound's potency. nih.gov This indicates that the non-aromatic, flexible nature of the cyclohexyl ring is important for optimal interaction with the InhA enzyme. nih.gov Such optimization studies are crucial for developing drug candidates with high specificity for their intended target, thereby minimizing potential off-target effects.

Table 2: Impact of Cyclohexyl Ring Replacement on InhA Inhibition

| Original Ring C | Replacement Ring C | Fold Decrease in Potency |

|---|---|---|

| Cyclohexyl | Phenyl (in 3-Cl analogue) | 3-fold |

| Cyclohexyl | Phenyl (in 3-Br analogue) | 15-fold |

Data illustrates the importance of the cyclohexyl moiety for inhibitory activity. nih.gov

Non-Biological Applications of this compound

Current research primarily focuses on the biological and medicinal chemistry applications of this compound and its derivatives. There is limited information available in the reviewed literature regarding its specific non-biological applications. As a unique chemical entity, it is noted that some suppliers provide this compound as part of a collection of rare chemicals for early discovery research, where its utility in other fields of chemistry could potentially be explored. sigmaaldrich.com

Potential Use in Materials Science, Polymer Chemistry, or Supramolecular Assembly

The unique combination of a bulky, hydrophobic cyclohexyl group, a hydrogen-bonding amide, and a cyclic pyrrolidine moiety in this compound suggests its potential as a specialized building block in materials science.

In Polymer Chemistry , the cyclohexyl group could be leveraged to modify polymer properties. The incorporation of cyclohexyl groups into polymer chains, such as in cyclohexyl methacrylate (B99206) (CHMA), is known to impart hydrophobicity and influence the mechanical and thermal characteristics of the resulting material. jamorin.com Similarly, this compound could potentially be used as a monomer or a modifying agent. For instance, if a polymerizable group were introduced onto the molecule, it could be integrated into a polymer backbone, where the cyclohexyl and pyrrolidine groups would act as bulky side chains. These side groups can affect chain packing, glass transition temperature, and solubility. The presence of the cyclohexylamine (B46788) structural element is also noteworthy, as cyclohexylamine itself is used to modify polymers, improving properties like thermal and chemical stability by reacting with active sites on polymer molecules. newtopchem.com

In Supramolecular Assembly , the amide linkage is a key functional group. Amide groups are fundamental in directing the self-assembly of molecules to form highly ordered, non-covalent structures through predictable hydrogen-bonding interactions. mdpi.comnih.gov This capacity is critical for creating supramolecular gels, liquid crystals, and other complex architectures. The this compound molecule possesses both a hydrogen bond donor (the N-H group of the amide, if secondary) and an acceptor (the carbonyl oxygen), enabling it to participate in such assemblies. The interplay between these hydrogen bonds and the steric hindrance from the bulky cyclohexyl group could lead to the formation of unique, well-defined nanostructures. The pyrrolidine ring, a common scaffold in biologically active molecules, adds another layer of structural and functional potential, possibly influencing the stereochemistry and spatial arrangement of the resulting assemblies. nih.govmdpi.com

| Structural Component | Potential Contribution in Materials Science | Related Research Finding |

| Cyclohexyl Group | Imparts hydrophobicity, steric bulk; modifies thermal and mechanical properties of polymers. | Cyclohexyl Methacrylate (CHMA) is used as a monomer to synthesize polymers with specific hydrophobic characteristics. jamorin.com |

| Amide Linkage | Directs self-assembly through hydrogen bonding to form ordered supramolecular structures. | Amide-based molecules are well-established low-molecular-weight gelators that form 3D networks, trapping solvents to create gels. mdpi.com |

| Pyrrolidine Ring | Acts as a versatile, non-planar scaffold that can influence the 3D structure and stereochemistry of assemblies. | The pyrrolidine scaffold is widely used in medicinal chemistry to explore pharmacophore space due to its 3D coverage. nih.gov |

Role in Analytical Chemistry as Reference Standards or Chromatographic Modifiers

In the field of analytical chemistry, compounds of known identity and high purity are essential for the validation and execution of quantitative and qualitative analyses.

As a Reference Standard , this compound could serve as a crucial tool for the identification and quantification of related compounds in complex mixtures. Reference standards are highly purified and well-characterized materials used to confirm the presence of an analyte and to calibrate analytical instruments, ensuring the accuracy and reproducibility of results. creative-biolabs.comwho.int In a scenario where related pyrrolidine carboxamides are being investigated as pharmaceuticals, metabolites, or industrial chemicals, this compound could be synthesized to a high degree of purity and used to:

Develop and validate chromatographic methods (e.g., HPLC, GC-MS).

Determine the retention time and response factor for structurally similar analytes.

Serve as an internal standard, provided it is not present in the samples being analyzed.

The establishment of a reference standard requires thorough characterization to confirm its structure and assess its purity, including analysis of residual solvents, water content, and other impurities. creative-biolabs.com

As a Chromatographic Modifier , while less common for a molecule of this type, certain compounds can be added to the mobile phase in chromatography to improve separation performance. The basic nitrogen in the pyrrolidine ring could potentially interact with active sites on a silica-based column, which might be useful in specific niche applications, although its primary utility would likely remain as a reference material. The analysis of pyrrolidine itself can be challenging with standard UV detectors, often requiring alternative methods like Hydrophilic Interaction Chromatography (HILIC) or mass spectrometry for detection. chromforum.org This suggests that methods for analyzing this compound would need similar considerations.

| Application | Purpose | Key Requirements |

| Reference Standard | Qualitative identification and quantitative measurement of related compounds. | High purity, comprehensive characterization (NMR, MS, etc.), stability. creative-biolabs.com |

| Internal Standard | Added to samples to correct for variations in sample preparation and instrument response. | Must be structurally similar to the analyte but not naturally present in the sample. |

| Method Development | Used to establish and optimize separation and detection parameters in chromatography. | A well-characterized molecule to ensure the method is reliable and robust. nih.gov |

Future Directions and Emerging Research Avenues for N Cyclohexyl 1 Pyrrolidinecarboxamide

Integration of N-cyclohexyl-1-pyrrolidinecarboxamide Research with Advanced Technological Platforms

The convergence of chemistry, biology, and technology offers unprecedented opportunities to accelerate the study of this compound. Integrating advanced platforms like high-throughput screening, artificial intelligence, and robotics can revolutionize how its biological interactions are explored and how new derivatives are designed and synthesized.

High-Throughput Screening (HTS) for Unexplored Biological Interactions

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against specific biological targets. chemdiv.comnih.gov For this compound, HTS can be systematically applied to uncover novel biological activities beyond its currently known roles. By screening it against a diverse array of targets, researchers can efficiently identify new potential therapeutic applications.

Quantitative HTS (qHTS) methodologies can further refine this process by testing compounds across a range of concentrations in the primary screen. nih.gov This approach generates concentration-response curves for every compound, providing immediate insights into potency and efficacy and helping to elucidate structure-activity relationships (SAR) directly from the initial screening data. nih.gov Such a strategy minimizes the false negatives that can occur in traditional single-concentration screens and provides a richer dataset for identifying promising lead compounds for further development. nih.gov

Table 1: Potential HTS Campaigns for this compound

| HTS Campaign Type | Target Class Examples | Potential Therapeutic Area | Objective |

|---|---|---|---|

| Target-Based Screening | Kinases, G-protein-coupled receptors (GPCRs), Ion Channels, Nuclear Receptors chemdiv.comnih.gov | Oncology, CNS Disorders, Metabolic Diseases | Identify direct molecular targets and mechanisms of action. |

| Phenotypic Screening | Cell-based assays measuring complex biological responses (e.g., cell viability, pathway activation) nih.gov | Infectious Diseases, Neurodegenerative Diseases | Discover compounds that induce a desired cellular phenotype without prior knowledge of the specific target. nih.gov |

| Secondary & Orthogonal Assays | Counter-screening, selectivity assays chemdiv.com | All identified areas | Validate initial hits, eliminate false positives, and confirm the specific activity of the compound. |

Application of Artificial Intelligence and Robotics in Compound Discovery and Optimization

Exploration of Novel Biological Targets and Phenotypes for this compound

While some biological activities of pyrrolidine (B122466) carboxamides are known, a vast landscape of potential targets and therapeutic applications remains unexplored. nih.gov A significant portion of the human proteome remains under-investigated, presenting a wealth of "dark genome" opportunities for new drug discovery initiatives. nih.gov

Systematic investigation into the effects of this compound on various biological systems could reveal unexpected therapeutic potential. For instance, derivatives of pyrrolidine carboxamides have shown inhibitory activity against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov This finding suggests that this compound and its analogues could be explored as potential anti-tuberculosis agents.

Table 2: Potential Novel Therapeutic Areas for this compound

| Therapeutic Area | Potential Target/Pathway | Rationale/Approach |

|---|---|---|

| Infectious Diseases | Bacterial enzymes (e.g., InhA in M. tuberculosis) nih.gov | Build upon existing research on related carboxamides to develop new antibacterial agents. |

| Neurodegenerative Diseases | Cholinesterase enzymes, Aβ aggregation nih.gov | Design and screen derivatives for activity against key pathological drivers in diseases like Alzheimer's. |

| Oncology | Various kinases, signaling pathways frontiersin.org | Utilize HTS to screen against cancer cell lines and specific molecular targets involved in cancer progression. |

| Inflammatory Disorders | Pro-inflammatory mediators (e.g., TNF-α) | Explore the potential for derivatives to modulate inflammatory responses, similar to other carboxamide-containing compounds. benthamscience.com |

Sustainable and Environmentally Benign Synthesis of this compound and its Derivatives

The pharmaceutical industry is increasingly adopting "green chemistry" principles to minimize its environmental impact. mdpi.comjddhs.com Future research on this compound should prioritize the development of sustainable and environmentally benign synthesis methods. Traditional amide bond formation often relies on coupling agents that can generate significant waste.

Green chemistry approaches focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with water, bio-based solvents, or even solvent-free reaction conditions. mdpi.comescholarship.org The use of polyethylene glycol (PEG-400) has been shown to be an effective green reaction medium for the synthesis of some carboxamides. researchgate.net

Catalysis: Employing recyclable catalysts, including biocatalysts (enzymes), to improve reaction efficiency and reduce waste. mdpi.comjddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis, which can accelerate reaction times and reduce energy consumption. mdpi.com

By redesigning the synthesis of this compound and its derivatives according to these principles, researchers can reduce material inputs, minimize waste, and lower costs, aligning chemical manufacturing with global sustainability goals. escholarship.orgsemanticscholar.org

Addressing Challenges and Identifying Opportunities in this compound Research Paradigms

Despite the promising future directions, research on this compound faces several challenges that also represent significant opportunities.

Table 3: Challenges and Opportunities in this compound Research

| Challenge | Opportunity |

|---|---|

| Limited Biological Characterization: The full spectrum of biological targets and activities for this specific compound is largely unknown. | Leverage HTS and phenotypic screening to systematically map the compound's bioactivity and uncover novel therapeutic applications. chemdiv.comnih.gov |

| Complex Synthesis Optimization: Developing efficient, scalable, and sustainable synthetic routes can be resource-intensive. | Apply AI-driven predictive tools and automated robotic platforms to rapidly scout and optimize reaction conditions, embracing green chemistry principles. youtube.comresearchgate.net |

| Target Deconvolution: Identifying the specific molecular target responsible for a desired phenotype discovered through screening can be difficult. | Utilize advanced chemical biology and computational techniques to elucidate the mechanism of action, turning "black-box" discoveries into well-defined therapeutic strategies. nih.gov |

| Data Integration: Combining and interpreting large, complex datasets from genomics, proteomics, and chemical screening requires sophisticated bioinformatics capabilities. | Develop and apply integrated data analysis platforms to identify meaningful structure-activity relationships and generate new, testable hypotheses. |

By strategically addressing these challenges, the scientific community can unlock new opportunities for innovation. The systematic exploration of this compound, powered by advanced technology and sustainable practices, holds the potential to deliver novel chemical probes and therapeutic leads for a range of human diseases.

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-1-pyrrolidinecarboxamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves cyclization of pyrrolidine precursors followed by carboxamide formation. Key steps include:

- Cyclohexyl group introduction : Nucleophilic substitution or coupling reactions using cyclohexylamine derivatives.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalysts : Acid/base catalysts (e.g., triethylamine) improve carboxamide bond formation .

Yield optimization strategies: - Temperature control (e.g., 60–80°C for cyclization steps) .

- Purification via preparative HPLC or recrystallization to isolate high-purity products .

Q. How is the structural integrity and purity of This compound validated in laboratory settings?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure by verifying proton environments and carbon frameworks .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and conformations (e.g., chair cyclohexane and envelope pyrrolidine rings) .

Advanced Research Questions

Q. How do computational methods like Density Functional Theory (DFT) enhance understanding of This compound’s conformational dynamics?

- Methodological Answer :

- DFT modeling : Predicts equilibrium geometries and electronic properties (e.g., charge distribution, HOMO-LUMO gaps). Compare computed bond lengths/angles with X-ray data to validate models .

- Conformational analysis : Simulate chair vs. boat cyclohexane conformers to assess steric and electronic stability. Pair with experimental data (e.g., crystallography) to resolve discrepancies .

Q. What strategies address contradictions in biological activity data across studies of pyrrolidinecarboxamide derivatives?

- Methodological Answer :

- Assay standardization : Control variables (e.g., cell line selection, solvent purity) to minimize variability. For example, impurities >95% can skew IC values .

- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., chloro, nitro groups) to isolate bioactivity contributors. Use regression models to correlate structural features with activity .

- Meta-analysis : Apply statistical frameworks (e.g., Bayesian inference) to reconcile conflicting datasets, accounting for publication bias or methodological differences .

Q. How can regioselectivity be controlled during functionalization of the pyrrolidine ring in This compound derivatives?

- Methodological Answer :

- Steric/electronic directing groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to guide electrophilic substitution .

- Catalytic strategies : Use transition-metal catalysts (e.g., Pd) for cross-coupling reactions at less reactive sites .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor desired intermediates .

Tables

Table 1: Key Analytical Techniques for Structural Validation

| Technique | Application | Reference ID |

|---|---|---|

| X-ray Crystallography | Resolves bond lengths, ring conformations | |

| HRMS | Confirms molecular weight and fragmentation | |

| H/C NMR | Maps proton/carbon environments |

Table 2: Common Synthetic Challenges and Solutions

| Challenge | Solution | Reference ID |

|---|---|---|

| Low yield in cyclization | Optimize solvent (DMF) and catalyst (TEA) | |

| Regioselectivity issues | Use directing groups or metal catalysts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.